Ganglefene

Description

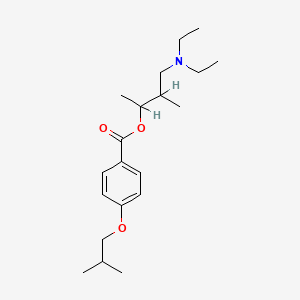

Structure

3D Structure

Properties

CAS No. |

299-61-6 |

|---|---|

Molecular Formula |

C20H33NO3 |

Molecular Weight |

335.5 g/mol |

IUPAC Name |

[4-(diethylamino)-3-methylbutan-2-yl] 4-(2-methylpropoxy)benzoate |

InChI |

InChI=1S/C20H33NO3/c1-7-21(8-2)13-16(5)17(6)24-20(22)18-9-11-19(12-10-18)23-14-15(3)4/h9-12,15-17H,7-8,13-14H2,1-6H3 |

InChI Key |

GRALFSQRIBJAHX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C |

Related CAS |

1510-29-8 (hydrochloride) |

Synonyms |

3-diethylamino-1,2-dimethylpropyl-p-isobutoxybenzoate ganglefen ganglefene ganglerone ganglerone citrate (1:1) ganglerone hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Ganglefene: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganglefene is a quaternary ammonium compound classified as a ganglionic blocker, exhibiting pronounced antispasmodic and cholinolytic properties. Its primary mechanism of action involves the non-selective blockade of nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems. This comprehensive guide synthesizes the available data on this compound's pharmacological profile, detailing its effects on smooth muscle, the cardiovascular system, and its clinical applications. While specific quantitative binding affinities and detailed modern experimental protocols are not extensively documented in readily available literature, this guide constructs a thorough understanding of its mechanism based on classic pharmacological studies.

Core Mechanism of Action: Ganglionic Blockade

This compound's principal pharmacological effect is the blockade of autonomic ganglia.[1][2][3] Autonomic ganglia serve as critical relay stations where preganglionic neurons release acetylcholine (ACh) to activate nicotinic receptors on postganglionic neurons.[1] By acting as an antagonist at these neuronal nicotinic (Nn) receptors, this compound interrupts the entire outflow of the autonomic nervous system.[1][2][3]

This non-selective blockade of both sympathetic and parasympathetic ganglia leads to a variety of physiological effects, the nature of which depends on the dominant autonomic tone in a particular organ system.[2]

Signaling Pathway of Ganglionic Transmission and its Inhibition by this compound

The following diagram illustrates the fundamental signaling pathway at the autonomic ganglion and the point of intervention by this compound.

Pharmacological Effects

The ganglionic blockade induced by this compound manifests in a range of systemic effects, most notably on smooth muscle and the cardiovascular system.

Smooth Muscle Relaxation and Antispasmodic Activity

This compound is recognized for its potent antispasmodic effects, which are a direct consequence of its cholinolytic and ganglioblocking activities. It is clinically used for spasms of smooth muscles. By blocking parasympathetic input to organs such as the gastrointestinal and urinary tracts, this compound reduces smooth muscle tone and motility.[4][5][6][7][8] This action alleviates cramping and spasms.[4][5][6][7][8]

While the primary mechanism is ganglionic blockade, a direct relaxant effect on smooth muscle has also been suggested, although this is less well-characterized. The blockade of acetylcholine-induced contractions is a key component of its antispasmodic action.

Cardiovascular Effects

The impact of this compound on the cardiovascular system is a classic example of the consequences of generalized autonomic blockade. The interruption of sympathetic outflow to the heart and blood vessels leads to a decrease in heart rate and blood pressure.

| Parameter | Effect of this compound | Underlying Mechanism |

| Blood Pressure | Decrease | Blockade of sympathetic ganglia reduces vasomotor tone, leading to vasodilation and a fall in peripheral resistance. |

| Heart Rate | Decrease | Blockade of sympathetic input to the sinoatrial node and a potential relative increase in vagal tone at lower doses can lead to bradycardia. |

This table summarizes the primary cardiovascular effects of this compound based on its ganglionic blocking action.

Experimental Protocols

Detailed experimental protocols for this compound are not widely available in modern literature. However, based on the established methodologies for studying ganglionic blockers and antispasmodics, the following outlines the likely experimental approaches that have been used to characterize this compound.

In Vitro Assessment of Antispasmodic Activity on Isolated Guinea Pig Ileum

This classic preparation is used to evaluate the effects of drugs on intestinal smooth muscle contraction.

Objective: To determine the inhibitory effect of this compound on acetylcholine-induced contractions of the guinea pig ileum.

Methodology:

-

A segment of the terminal ileum from a euthanized guinea pig is dissected and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

One end of the tissue is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system.

-

The tissue is allowed to equilibrate under a resting tension of 1 gram.

-

A cumulative concentration-response curve to acetylcholine is established to determine the baseline contractile response.

-

The tissue is then incubated with varying concentrations of this compound for a predetermined period.

-

The concentration-response curve to acetylcholine is repeated in the presence of this compound.

-

The antagonistic effect of this compound is quantified by determining the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

The following workflow illustrates this experimental design.

In Vivo Assessment of Cardiovascular Effects in Animal Models

Animal models, such as anesthetized rats or dogs, are utilized to study the systemic cardiovascular effects of this compound.

Objective: To measure the effects of intravenous this compound administration on blood pressure and heart rate.

Methodology:

-

The animal is anesthetized, and catheters are inserted into the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Arterial pressure is continuously monitored using a pressure transducer, and heart rate is derived from the pressure waveform or an ECG.

-

After a stabilization period to obtain baseline cardiovascular parameters, this compound is administered intravenously at increasing doses.

-

Changes in mean arterial pressure and heart rate are recorded and analyzed.

-

To confirm ganglionic blockade, the pressor response to a ganglionic stimulant (e.g., nicotine or DMPP) can be measured before and after this compound administration. A significant reduction in the pressor response indicates effective ganglionic blockade.

Clinical Considerations and Therapeutic Uses

Historically, ganglionic blockers were used in the management of hypertension.[2] However, due to their non-selective nature and the consequent broad range of side effects, they have been largely superseded by more specific antihypertensive agents.[1]

The primary clinical application of this compound has been as an antispasmodic for conditions involving smooth muscle hyperreactivity, such as in the gastrointestinal and urinary systems. It has also been used in surgical practice to prevent postoperative intestinal paresis.

Common Side Effects of Ganglionic Blockade: [1][2]

-

Cardiovascular: Orthostatic hypotension, tachycardia (compensatory reflex).

-

Gastrointestinal: Dry mouth, constipation, paralytic ileus.

-

Genitourinary: Urinary retention.

-

Ocular: Blurred vision, mydriasis.

Conclusion

This compound exerts its pharmacological effects primarily through the non-selective blockade of nicotinic acetylcholine receptors at autonomic ganglia. This action inhibits neurotransmission throughout the autonomic nervous system, resulting in significant antispasmodic and cardiovascular effects. While it has demonstrated clinical utility as a spasmolytic agent, its non-selectivity leads to a predictable profile of side effects that has limited its broader therapeutic application in the modern era of more targeted pharmaceuticals. Further research, particularly employing modern receptor binding assays and detailed in vivo studies, would be necessary to provide a more quantitative and nuanced understanding of this compound's mechanism of action.

References

- 1. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KoreaMed [koreamed.org]

- 7. Antispasmodic medications for IBS: Definition, effectiveness, and more [medicalnewstoday.com]

- 8. Use of antispasmodics for the treatment of abdominal pain - Mayo Clinic [mayoclinic.org]

In Vitro Effects of Ganglefene on Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganglefene, a known coronary vasodilator and ganglion-blocking agent, presents a compelling subject for cardiovascular research. However, a comprehensive understanding of its direct effects on cardiac myocytes at a cellular level is currently lacking in publicly available literature. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to investigate the in vitro effects of this compound on cardiac myocytes. It outlines the theoretical framework based on its classification as a ganglion-blocking agent, details relevant experimental protocols, and hypothesizes potential signaling pathways that may be modulated. The methodologies and data presentation structures provided herein are designed to facilitate a systematic and thorough investigation into the electrophysiological, calcium handling, and contractile properties of this compound on heart cells.

Introduction to this compound and its Putative Mechanism of Action

This compound (chemical formula: C₂₀H₃₃NO₃) is classified as a coronary vasodilator.[1] Its primary mechanism of action is understood to be through the blockade of autonomic ganglia.[2] Ganglion-blocking drugs inhibit the transmission of nerve impulses in the autonomic ganglia by acting as antagonists at nicotinic acetylcholine receptors (nAChRs).[2][3] This action reduces sympathetic outflow to the heart and blood vessels, which is expected to decrease heart rate, cardiac contractility, and blood pressure.[2]

While the systemic cardiovascular effects of ganglion blockers are generally characterized, their specific actions directly on cardiac myocytes are less understood. Nicotinic acetylcholine receptors, particularly the α7 subtype, have been identified on cardiac myocytes and are implicated in various cellular processes, including cardioprotection and apoptosis.[4] Therefore, investigating the direct interaction of this compound with these receptors on isolated cardiac myocytes is crucial to delineating its complete pharmacological profile.

Proposed In Vitro Investigation Workflow

A systematic in vitro investigation of this compound's effects on cardiac myocytes would involve a multi-tiered approach, progressing from cellular viability to detailed electrophysiological and signaling pathway analysis.

References

Investigating the Molecular Targets of Ganglefene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganglefene, a quaternary ammonium compound identified as a ganglionic blocker, exerts its pharmacological effects by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its interactions. While specific quantitative binding data for this compound is limited in publicly available literature, this document extrapolates its likely molecular interactions based on the well-established pharmacology of ganglionic blockers.

Introduction to this compound

This compound, with the chemical name [4-(diethylamino)-3-methylbutan-2-yl] 4-(2-methylpropoxy)benzoate and molecular formula C20H33NO3, is classified as a ganglionic blocking agent.[1] These agents interfere with neurotransmission in the autonomic ganglia.[2][3] The primary molecular targets of this compound are neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for signal transmission in the autonomic nervous system.[3][4]

Molecular Targets: Neuronal Nicotinic Acetylcholine Receptors

The principal molecular targets for this compound are the neuronal nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[2][4]

Nicotinic Acetylcholine Receptor Subtypes

Neuronal nAChRs are pentameric structures composed of various alpha (α) and beta (β) subunits. The specific subunit composition determines the pharmacological and physiological properties of the receptor. While the precise subtype selectivity of this compound is not extensively documented, ganglionic blockers typically exhibit broad antagonism across different neuronal nAChR subtypes.

Mechanism of Action

This compound functions as a competitive antagonist at the acetylcholine (ACh) binding sites on neuronal nAChRs.[5] By binding to these receptors, it prevents ACh released from preganglionic neurons from activating the postganglionic neurons. This blockade of neurotransmission effectively inhibits signaling through both the sympathetic and parasympathetic nervous systems.[2][3]

Quantitative Data

Table 1: Representative Binding Affinities and IC50 Values for Nicotinic Acetylcholine Receptor Ligands

| Ligand | Receptor/Tissue | Assay Type | Value | Unit | Reference |

| (-)-Nicotine | Human Brain Membranes | Saturation Binding | 8.1 | nM (Kd) | [6] |

| Acetylcholine | Human Brain Membranes | Competition Assay | 12.6 | nM (IC50) | [6] |

| (+)-Nicotine | Human Brain Membranes | Competition Assay | 19.9 | nM (IC50) | [6] |

| Cytisine | Human Brain Membranes | Competition Assay | 27.3 | nM (IC50) | [6] |

| Carbachol | Human Brain Membranes | Competition Assay | 527 | nM (IC50) | [6] |

| Hexamethonium | Human Brain Membranes | Competition Assay | >50 | µM (IC50) | [6] |

| d-Tubocurarine | Human Brain Membranes | Competition Assay | >50 | µM (IC50) | [6] |

| Choline | Muscle Nicotinic Receptor | Activation-Competition | 4.1 | mM (Kd) | [7] |

| Acetylcholine | Muscle Nicotinic Receptor | Activation-Competition | 106 | µM (Kd) | [7] |

This table presents data for various nicotinic receptor ligands to provide a comparative context for the potential affinity of this compound.

Signaling Pathways

This compound, by blocking nAChRs, inhibits the downstream signaling cascades that are normally initiated by acetylcholine.

Blockade of Ion Channel Activation

The primary signaling event initiated by ACh binding to nAChRs is the opening of the integral ion channel, leading to a rapid influx of cations (primarily Na+ and Ca2+). This influx causes depolarization of the postganglionic neuron, triggering an action potential. This compound's antagonism prevents this channel opening and subsequent neuronal excitation.

Downstream Signaling Cascades

The influx of Ca2+ through nAChRs can activate various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in neuroprotection and cell survival.[1][8] By blocking Ca2+ entry, this compound would be expected to inhibit the activation of these downstream pathways.

Caption: this compound competitively blocks acetylcholine binding to nAChRs, preventing ion channel opening and downstream signaling.

Experimental Protocols

The characterization of this compound's molecular targets would involve a combination of binding and functional assays. The following are detailed methodologies for key experiments that could be employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of this compound for neuronal nAChRs, and its inhibitory constant (Ki) in competition with a known radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing specific nAChR subtypes or from brain tissue (e.g., rat brain homogenates).

-

Radiolabeled nicotinic receptor ligand (e.g., [3H]epibatidine or [3H]nicotine).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Saturation Binding:

-

Incubate a fixed amount of membrane preparation with increasing concentrations of the radiolabeled ligand in the assay buffer.

-

For non-specific binding determination, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled agonist (e.g., 100 µM nicotine).

-

Incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine Kd and Bmax.

-

-

Competition Binding:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand (typically at or below its Kd) and a range of concentrations of this compound.

-

Follow the incubation, filtration, and washing steps as described for the saturation binding assay.

-

Measure the radioactivity and calculate the percentage of specific binding at each concentration of this compound.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This functional assay measures the effect of a compound on the ion current mediated by a specific receptor subtype expressed in a heterologous system.

Objective: To characterize the antagonistic activity of this compound on specific neuronal nAChR subtypes and to determine its IC50.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired α and β subunits of the nAChR.

-

Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

-

Recording solution (e.g., ND96).

-

Acetylcholine solution.

-

This compound solutions of varying concentrations.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply a brief pulse of a known concentration of acetylcholine (e.g., the EC50 concentration) to elicit an inward current.

-

After a stable baseline response is established, co-apply acetylcholine with increasing concentrations of this compound.

-

Measure the peak current amplitude in the presence of each concentration of this compound.

-

-

Data Analysis:

-

Express the current amplitude in the presence of this compound as a percentage of the control current amplitude (in the absence of this compound).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound's primary molecular targets are neuronal nicotinic acetylcholine receptors within the autonomic ganglia. As a competitive antagonist, it effectively blocks cholinergic neurotransmission, leading to the inhibition of both sympathetic and parasympathetic outflow. While specific quantitative data for this compound are sparse, its mechanism of action can be inferred from the well-characterized pharmacology of ganglionic blockers. The experimental protocols detailed in this guide provide a framework for the further investigation and detailed characterization of this compound's interactions with its molecular targets, which is essential for a comprehensive understanding of its pharmacological profile and potential therapeutic applications. Further research is warranted to elucidate the subtype selectivity and binding kinetics of this compound at various neuronal nAChRs.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 5. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 6. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ganglefene's potential as a therapeutic agent for angina.

The Dawn of a Soviet Ganglionic Blocker: The History and Initial Discovery of Ganglefene (Gangleron)

Tbilisi, Georgian SSR – In the landscape of mid-20th century Soviet pharmacology, a novel compound emerged from the laboratories of the Iovel Kutateladze Institute of Pharmacochemistry in Tbilisi. This compound, Ganglefene (also known as Gangleron), would become a notable example of Soviet-era drug development, specifically in the class of ganglionic blockers. Its discovery and subsequent investigation were spearheaded by a team of researchers led by P.A. Kometiani, with its pharmacological properties extensively detailed by the renowned Soviet pharmacologist M.D. Mashkovsky. This technical guide delves into the history and initial discovery of this compound, presenting the available data on its synthesis, mechanism of action, and the early experimental work that defined its place in medicine.

The Genesis of this compound: A Product of Soviet Pharmaceutical Chemistry

The development of this compound can be traced back to the 1950s, a period of active research in the Soviet Union aimed at creating original therapeutic agents. The locus of this discovery was the Institute of Pharmaceutical Chemistry in Tbilisi, a key center for drug research in the Georgian Soviet Socialist Republic.[1][2] The primary goal was the synthesis of new compounds with effects on the autonomic nervous system, particularly agents that could modulate ganglionic transmission.

Initial Synthesis

While the precise, step-by-step protocol from the original publication by Kometiani's group remains to be fully unearthed from Soviet-era archives, the chemical structure of this compound—p-isobutoxybenzoic acid 3-(diethylamino)-1,2-dimethylpropyl ester—points to a synthetic pathway involving the esterification of p-isobutoxybenzoic acid with the amino alcohol 3-(diethylamino)-1,2-dimethylpropanol.

The likely synthetic approach, based on common organic chemistry principles for ester formation, would have involved the following conceptual steps:

Caption: Conceptual workflow for the synthesis of this compound.

A detailed experimental protocol for a similar synthesis of p-alkoxybenzoic acid esters, which can be inferred as a basis for the this compound synthesis, is described below.

Inferred Experimental Protocol: Synthesis of a p-Alkoxybenzoic Acid Ester

-

Preparation of p-Isobutoxybenzoic Acid: This precursor would likely have been synthesized via Williamson ether synthesis, reacting p-hydroxybenzoic acid with isobutyl bromide in the presence of a base.

-

Synthesis of 3-(Diethylamino)-1,2-dimethylpropanol: The synthesis of this amino alcohol would involve a multi-step process, likely starting from a simple ketone or aldehyde.

-

Esterification: p-Isobutoxybenzoic acid and 3-(diethylamino)-1,2-dimethylpropanol would be refluxed in a suitable solvent (e.g., toluene) with an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Water produced during the reaction would be removed using a Dean-Stark apparatus to drive the equilibrium towards the ester product.

-

Purification: The resulting crude this compound would then be purified through a series of extractions to remove unreacted starting materials and the catalyst, followed by distillation or crystallization to yield the final product.

Pharmacological Characterization: Unveiling the Ganglionic Blockade

The initial pharmacological evaluation of this compound was extensively carried out by M.D. Mashkovsky, a leading figure in Soviet pharmacology. His work established this compound as a potent ganglionic blocker.

Mechanism of Action

This compound exerts its effects by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia. By blocking these receptors, it prevents the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.

Caption: Signaling pathway of this compound's mechanism of action.

Preclinical Experimental Data

Table 1: Inferred Preclinical Pharmacological Data for this compound

| Parameter | Animal Model | Inferred Result | Significance |

| Blood Pressure | Anesthetized Cats/Dogs | Dose-dependent hypotension | Demonstrates ganglionic blockade of sympathetic tone |

| Heart Rate | Anesthetized Cats/Dogs | Variable (may increase or decrease depending on dominant vagal tone) | Characterizes effect on cardiac autonomic control |

| Intestinal Motility | Isolated Rabbit Ileum | Reduction in acetylcholine-induced contractions | Confirms blockade of parasympathetic ganglia |

| Pupil Diameter | Rabbits | Mydriasis (pupil dilation) | Indicates blockade of parasympathetic input to the iris |

| Acute Toxicity (LD50) | Mice/Rats | To be determined from original sources | Establishes the safety profile |

Inferred Experimental Protocol: Evaluation of Hypotensive Effects

-

Animal Preparation: Adult cats or dogs would be anesthetized (e.g., with pentobarbital). The femoral artery would be cannulated to measure blood pressure, and the femoral vein cannulated for drug administration.

-

Drug Administration: this compound would be administered intravenously at increasing doses.

-

Data Recording: Arterial blood pressure and heart rate would be continuously recorded using a kymograph or a more modern data acquisition system.

-

Analysis: The dose-response relationship for the hypotensive effect of this compound would be determined. The effects of this compound on the pressor responses to sympathomimetic amines (e.g., adrenaline, noradrenaline) would also be assessed to confirm a ganglionic, rather than adrenergic, site of blockade.

Early Clinical Applications

Following preclinical evaluation, this compound was introduced into clinical practice in the Soviet Union. Its primary indications were conditions where a reduction in autonomic nervous system activity was desired. The regulatory framework for clinical trials in the Soviet Union at the time differed from the phased approach common in the West, often prioritizing "real-world" clinical experience.

Table 2: Early Clinical Applications and Dosages of this compound

| Indication | Route of Administration | Typical Dosage Range (Inferred) | Therapeutic Goal |

| Hypertensive Crises | Intravenous / Intramuscular | 20-40 mg | Rapid reduction of blood pressure |

| Peptic Ulcer Disease | Oral / Intramuscular | 50-100 mg, 2-3 times daily | Reduction of gastric acid secretion and motility |

| Peripheral Vascular Spasms | Oral / Intramuscular | 50-100 mg, 2-3 times daily | Vasodilation and improved peripheral circulation |

| Controlled Hypotension in Surgery | Intravenous | Titrated to effect | Reduction of bleeding during surgical procedures |

Conclusion

The discovery of this compound at the Iovel Kutateladze Institute of Pharmacochemistry under the guidance of P.A. Kometiani represents a significant, albeit not widely known in the West, achievement of Soviet-era pharmaceutical research. Its characterization by M.D. Mashkovsky as a ganglionic blocker paved the way for its clinical use in a variety of conditions. While a complete picture of its initial discovery requires further access to Soviet scientific archives, the available information and inferences based on established pharmacological principles provide a solid foundation for understanding the history and science behind this compound. The story of this compound offers a valuable case study in the history of drug development within a different scientific and political context.

References

The Structural Blueprint of Ganglefene's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganglefene, a tertiary aminoester, presents a multifaceted pharmacological profile, acting as a ganglionic blocker, an antimuscarinic agent, and a calcium channel blocker. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering insights into the molecular features governing its diverse biological activities. Detailed experimental protocols for assessing its key pharmacological actions are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

This compound, chemically known as [4-(diethylamino)-3-methylbutan-2-yl] 4-(2-methylpropoxy)benzoate, is a compound of significant interest due to its complex mechanism of action that intersects with multiple physiological pathways.[1][2] Its ability to modulate cholinergic transmission at autonomic ganglia and muscarinic receptors, coupled with its inhibitory effects on calcium channels, underscores its potential for a range of therapeutic applications and as a tool for pharmacological research. Understanding the relationship between its chemical structure and its biological functions is paramount for the rational design of new derivatives with enhanced potency and selectivity. This guide synthesizes the available information on the SAR of this compound and related compounds, presents detailed methodologies for its pharmacological characterization, and visualizes the underlying biological processes.

Chemical Structure of this compound

The molecular structure of this compound forms the basis of its pharmacological properties. Key structural features include:

-

A quaternary ammonium group (protonated at physiological pH): This positively charged nitrogen is crucial for its interaction with cholinergic receptors.

-

An amino alcohol ester backbone: This links the charged nitrogen to the aromatic ring system.

-

A p-isobutoxybenzoate group: The nature of this aromatic ester influences the compound's potency and pharmacokinetics.

Structure-Activity Relationship (SAR)

While specific SAR studies on a wide range of this compound analogs are not extensively published, we can infer key relationships based on the established pharmacology of its active classes: ganglionic blockers, antimuscarinics, and calcium channel blockers.

Ganglionic Blocking Activity

This compound's ability to block nicotinic receptors at autonomic ganglia is a defining feature. The SAR for quaternary ammonium compounds as ganglionic blockers generally highlights:

-

Quaternary Ammonium Head: A positively charged nitrogen is essential for binding to the anionic site of the nicotinic receptor. The size of the alkyl groups on the nitrogen can influence potency and selectivity.

-

Inter-onium Distance (for bis-quaternary compounds): While this compound is a mono-quaternary compound, in bis-quaternary ganglionic blockers, the distance between the two nitrogen atoms is a critical determinant of activity. Shorter interonium distances tend to favor ganglionic blockade over neuromuscular blockade.[1]

-

Overall Molecular Size and Shape: The steric bulk of the molecule can influence its fit within the receptor binding pocket.

Antimuscarinic Activity

This compound also exhibits anticholinergic properties by acting as a muscarinic receptor antagonist. The SAR for amino alcohol ester antimuscarinics is well-established:

-

Cationic Head: Similar to nicotinic receptor antagonists, a tertiary or quaternary nitrogen that is protonated at physiological pH is crucial for binding to the muscarinic receptor.

-

Ester Moiety: The ester group is a common feature in potent antimuscarinics and is believed to participate in hydrogen bonding with the receptor.[3]

-

Cyclic Substituents: The presence of bulky, hydrophobic groups (like the p-isobutoxybenzoate in this compound) attached to the acyl portion of the ester is critical for high antagonist potency.[3][4] These large groups are thought to enhance receptor binding.[3]

-

Hydroxyl Group: The presence of a hydroxyl group on the acyl moiety can further increase potency through additional hydrogen bonding interactions.[3]

Calcium Channel Blocking Activity

The calcium channel blocking activity of this compound contributes to its overall pharmacological effect. For calcium channel blockers of the benzazepinone class (structurally related to diltiazem), the following SAR principles have been noted:

-

Pharmacophoric Elements: The presence of a 4'-aryl methyl ether and a basic substituent with a pKa in the physiological range are prerequisites for activity.

-

Lipophilicity: The activity of these compounds is often dependent on their lipophilicity, which allows them to partition into the cell membrane to access their intracellular binding site.

-

Substitution on the Aromatic Ring: Electron-withdrawing groups on the benzazepinone ring can enhance potency.

While this compound is not a benzazepinone, the general principles of a basic nitrogen and appropriate lipophilicity conferred by the ester and isobutoxy groups are likely contributors to its calcium channel blocking effects.

Table 1: Inferred Structure-Activity Relationships of this compound

| Structural Feature | Ganglionic Blocking Activity | Antimuscarinic Activity | Calcium Channel Blocking Activity |

| Quaternary/Tertiary Amine | Essential for binding to nicotinic receptor | Essential for binding to muscarinic receptor | Contributes to accessing the intracellular binding site |

| Ester Linkage | Contributes to overall molecular shape | Important for hydrogen bonding with the receptor | Influences lipophilicity |

| p-Isobutoxybenzoate Group | Contributes to steric bulk and receptor fit | Provides necessary hydrophobicity for potent antagonism | Significantly contributes to lipophilicity |

| Alkyl Chain Length | Influences selectivity | Optimal length of 2-4 carbons between the ester and amine is common | Affects lipophilicity and access to the channel |

Signaling Pathways

Cholinergic Transmission at the Autonomic Ganglion

This compound acts as an antagonist at nicotinic acetylcholine receptors (nAChRs) located on postganglionic neurons in both the sympathetic and parasympathetic nervous systems. This blockade prevents the binding of acetylcholine (ACh) released from preganglionic neurons, thereby inhibiting ganglionic transmission.

Muscarinic Receptor Signaling

This compound also antagonizes muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). For instance, at M2 receptors in the heart, ACh binding normally leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in a decreased heart rate. This compound prevents these effects.

Experimental Protocols

Assessment of Ganglionic Blockade: Superior Cervical Ganglion Preparation

This in vitro method assesses the ability of a compound to inhibit neurotransmission through a sympathetic ganglion.

Materials:

-

Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Superior cervical ganglion isolated from a rabbit.

-

Stimulating and recording electrodes.

-

Amplifier and data acquisition system.

Procedure:

-

Isolate the superior cervical ganglion with its preganglionic (cervical sympathetic trunk) and postganglionic (internal carotid nerve) nerves.

-

Mount the preparation in a chamber continuously perfused with oxygenated Krebs-Ringer solution at 37°C.

-

Place stimulating electrodes on the preganglionic nerve and recording electrodes on the postganglionic nerve.

-

Deliver supramaximal square-wave pulses (e.g., 0.5 ms duration, 0.2 Hz) to the preganglionic nerve to elicit compound action potentials (CAPs) in the postganglionic nerve.

-

After establishing a stable baseline recording, perfuse the ganglion with increasing concentrations of this compound.

-

Record the amplitude of the CAP at each concentration.

-

Calculate the IC50 value for the inhibition of ganglionic transmission.

Muscarinic Receptor Binding Assay: Radioligand Displacement

This assay determines the affinity of this compound for muscarinic receptors (e.g., M2 subtype) by measuring its ability to displace a radiolabeled antagonist.

Materials:

-

Cell membranes expressing the human M2 muscarinic receptor.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

This compound solutions of varying concentrations.

-

Atropine (for determining non-specific binding).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare reaction tubes containing cell membranes, [³H]-NMS (at a concentration near its Kd), and either buffer, unlabeled this compound (at various concentrations), or a high concentration of atropine.

-

Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Construct a competition binding curve by plotting the percentage of specific [³H]-NMS binding against the log concentration of this compound.

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation.

Calcium Channel Blocking Assay: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of this compound on the flow of calcium ions through voltage-gated calcium channels in isolated cells.

Materials:

-

A cell line expressing L-type calcium channels (e.g., HEK293 cells).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Glass micropipettes.

-

Extracellular solution (containing Ba²⁺ or Ca²⁺ as the charge carrier).

-

Intracellular solution (pipette solution).

Procedure:

-

Culture cells on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with intracellular solution.

-

Under microscopic guidance, form a high-resistance (>1 GΩ) "giga-seal" between the micropipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

-

Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV).

-

After recording stable baseline currents, perfuse the cell with the extracellular solution containing this compound at various concentrations.

-

Record the calcium channel currents in the presence of the drug.

-

Determine the concentration-dependent inhibition of the calcium current and calculate the IC50 value.

Conclusion

This compound's unique pharmacological profile as a ganglionic blocker, antimuscarinic, and calcium channel blocker is intricately linked to its chemical structure. The presence of a charged amino group, an ester linkage, and a bulky aromatic moiety are key determinants of its activity. While a comprehensive SAR based on a wide array of this compound analogs is yet to be fully elucidated in the public domain, the principles governing the activity of related compound classes provide a strong foundation for understanding its biological actions. The detailed experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to further investigate the nuanced pharmacology of this compound and to guide the development of novel, more selective therapeutic agents.

References

In-Depth Technical Guide: Preliminary Toxicity Screening of Ganglefene in Cell Lines

Disclaimer: The following guide is a template demonstrating the structure and type of information that would be included in a technical whitepaper on the preliminary toxicity screening of a compound. As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific experimental data on the in vitro toxicity of Ganglefene. Therefore, the tables, protocols, and diagrams presented below are illustrative examples based on common methodologies in the field and are not based on actual experimental results for this compound.

Introduction

This compound, also known by the synonym Gangleron, is a compound with known coronary vasodilator properties. As with any compound under investigation for potential therapeutic applications, a thorough evaluation of its safety profile is paramount. The initial step in this process often involves in vitro toxicity screening using various cell lines. This provides crucial preliminary data on the compound's cytotoxic potential and can offer insights into its mechanism of action at the cellular level. This guide outlines the typical experimental framework for such a preliminary toxicity assessment.

Data Presentation: Illustrative Cytotoxicity Data

Quantitative data from cytotoxicity assays are fundamental for assessing a compound's potency in inducing cell death. This data is typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Illustrative IC50 Values of this compound in Various Cell Lines

| Cell Line | Type | Assay | Incubation Time (hours) | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | MTT | 48 | > 100 |

| HepG2 | Human Hepatocellular Carcinoma | XTT | 48 | 75.3 |

| A549 | Human Lung Carcinoma | CellTiter-Glo® | 48 | 62.8 |

| MCF-7 | Human Breast Adenocarcinoma | Resazurin | 48 | 88.1 |

| Jurkat | Human T-cell Leukemia | Trypan Blue Exclusion | 24 | 45.2 |

Table 2: Illustrative Cell Viability Data for HepG2 Cells Treated with this compound (MTT Assay, 48h)

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Control) | 100 ± 4.2 |

| 10 | 95.1 ± 3.8 |

| 25 | 82.4 ± 5.1 |

| 50 | 63.7 ± 4.5 |

| 75 | 51.2 ± 3.9 |

| 100 | 38.9 ± 4.3 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Cell Culture

-

Cell Lines: HEK293, HepG2, A549, MCF-7, and Jurkat cells would be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Media: Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

A variety of assays should be employed to assess cell viability through different cellular mechanisms.

1. MTT Assay (Metabolic Activity)

-

Principle: Measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0-100 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. CellTiter-Glo® Luminescent Cell Viability Assay (ATP Content)

-

Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Protocol:

-

Seed cells in a 96-well opaque-walled plate.

-

Treat with this compound for the desired time period.

-

Add CellTiter-Glo® reagent to each well.

-

Mix for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a luminometer.

-

Apoptosis Assay (Flow Cytometry)

-

Principle: Utilizes Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with this compound at concentrations around the determined IC50.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Mandatory Visualizations

Diagrams are essential for visually communicating complex workflows and pathways.

Caption: General experimental workflow for in vitro cytotoxicity screening.

Caption: A hypothesized intrinsic apoptosis signaling pathway potentially modulated by this compound.

Methodological & Application

Application Notes and Protocols for Cell-Based Assays with Ganglefene (Represented by Mecamylamine)

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for a compound specifically named "Ganglefene" did not yield conclusive results. Therefore, this document utilizes Mecamylamine , a well-characterized ganglionic blocker, as a representative compound to provide detailed application notes and protocols for conducting cell-based assays. The principles and methods described herein are broadly applicable to the study of other ganglionic blocking agents.

Introduction

Ganglionic blockers are a class of drugs that act on the autonomic ganglia, inhibiting the transmission of nerve impulses.[1][2] Mecamylamine, a nicotinic acetylcholine receptor (nAChR) antagonist, serves as a classic example of a ganglionic blocker.[2] These compounds are valuable tools in pharmacological research to study the autonomic nervous system and have potential therapeutic applications. Cell-based assays are crucial for characterizing the potency, selectivity, and mechanism of action of such compounds. This document provides detailed protocols for key cell-based assays to evaluate the activity of ganglionic blockers like Mecamylamine.

Mechanism of Action

Ganglionic blockers like Mecamylamine primarily function by antagonizing nicotinic acetylcholine receptors located on postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[1][2] This blockade prevents the binding of acetylcholine (ACh) released from preganglionic neurons, thereby inhibiting neuronal transmission within the ganglia.[1] The overall physiological effect is a reduction in autonomic outflow.

Data Presentation

The following tables summarize hypothetical quantitative data for Mecamylamine in various cell-based assays. These values are illustrative and should be determined experimentally for the specific cell lines and conditions used.

Table 1: Potency of Mecamylamine in a Nicotinic Receptor Antagonist Assay

| Cell Line | Agonist (Concentration) | Mecamylamine IC50 (µM) |

| SH-SY5Y (human neuroblastoma) | Nicotine (10 µM) | 0.5 ± 0.1 |

| PC-12 (rat pheochromocytoma) | DMPP (10 µM) | 1.2 ± 0.3 |

| IMR-32 (human neuroblastoma) | Epibatidine (1 µM) | 0.8 ± 0.2 |

IC50 values represent the concentration of Mecamylamine required to inhibit 50% of the agonist-induced response.

Table 2: Effect of Mecamylamine on Neuronal Viability

| Cell Line | Mecamylamine Concentration (µM) | Cell Viability (%) |

| SH-SY5Y | 1 | 98 ± 2 |

| 10 | 95 ± 3 | |

| 100 | 85 ± 5 | |

| PC-12 | 1 | 99 ± 1 |

| 10 | 96 ± 4 | |

| 100 | 88 ± 6 |

Cell viability was assessed after 24 hours of treatment.

Experimental Protocols

Nicotinic Receptor Antagonist Assay using a Fluorescent Membrane Potential Dye

This assay measures the ability of a compound to inhibit the depolarization of the cell membrane induced by a nicotinic receptor agonist.

Materials:

-

SH-SY5Y cells (or other suitable neuronal cell line expressing nAChRs)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Mecamylamine

-

Nicotinic receptor agonist (e.g., Nicotine, DMPP)

-

Membrane potential-sensitive fluorescent dye (e.g., FluoVolt™, or similar)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Protocol:

-

Cell Plating: Seed SH-SY5Y cells into a 96-well black, clear-bottom microplate at a density of 50,000 cells per well and culture overnight.

-

Dye Loading:

-

Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.

-

Remove the culture medium from the wells and wash once with assay buffer.

-

Add 100 µL of the dye solution to each well and incubate for 30-60 minutes at 37°C.

-

-

Compound Addition:

-

Prepare serial dilutions of Mecamylamine in assay buffer.

-

Add 50 µL of the Mecamylamine dilutions to the appropriate wells. Include wells with assay buffer only as a negative control.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Addition and Signal Detection:

-

Prepare the nicotinic agonist solution at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the plate in the fluorescence plate reader.

-

Set the reader to record fluorescence intensity over time (kinetic read).

-

Inject 50 µL of the agonist solution into each well.

-

Record the fluorescence signal for 1-5 minutes.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the control wells (agonist only).

-

Plot the normalized response against the logarithm of the Mecamylamine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on the cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC-12)

-

Cell culture medium

-

Mecamylamine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplates

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Plating: Seed cells into a 96-well clear microplate at a density of 10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of Mecamylamine in cell culture medium.

-

Remove the old medium and add 100 µL of the Mecamylamine dilutions to the wells. Include wells with medium only as a control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Express the viability of treated cells as a percentage of the control (untreated) cells.

-

Visualizations

Caption: Mechanism of Mecamylamine as a nicotinic receptor antagonist.

Caption: Workflow for a fluorescent membrane potential-based antagonist assay.

Caption: Signaling cascade upon nicotinic receptor activation and its inhibition.

References

Best Practices for the Dissolution and Storage of Ganglefene for Experimental Use

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ganglefene is a synthetic compound investigated for its pharmacological properties, primarily as a muscarinic acetylcholine receptor antagonist. Proper handling, including dissolution and storage, is critical to ensure the integrity and reproducibility of experimental results. These application notes provide detailed protocols and best practices for the preparation of this compound solutions for use in a variety of research settings.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for understanding its behavior in different solvent systems and for accurate preparation of solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₃NO₃ | PubChem |

| Molecular Weight | 335.48 g/mol | PubChem |

| Appearance | Solid (form may vary) | General |

| IUPAC Name | [4-(diethylamino)-3-methylbutan-2-yl] 4-(2-methylpropoxy)benzoate | PubChem |

Dissolution of this compound

Recommended Solvents

For the preparation of stock solutions, the following solvents are recommended:

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.

-

Ethanol (EtOH): A polar protic solvent suitable for many organic molecules.

For the preparation of aqueous working solutions, physiological buffers such as Phosphate-Buffered Saline (PBS) are recommended for dilution of the initial stock solution.

Protocol for Preparation of a this compound Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Calculate the required mass of this compound:

-

Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

-

For a 10 mM solution in 1 mL: Mass (mg) = 10 mM x 335.48 g/mol x 0.001 L = 3.35 mg

-

-

Weigh this compound: Accurately weigh 3.35 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

-

Dissolve: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but caution should be exercised to avoid degradation.

-

Storage: Store the stock solution as recommended in Section 4.

Protocol for Preparation of a Working Solution

This protocol describes the dilution of the stock solution to a final desired concentration in an aqueous buffer for cell-based assays or other experiments.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or other appropriate aqueous buffer

-

Sterile dilution tubes

Procedure:

-

Determine the required dilution: Calculate the volume of stock solution needed to achieve the final desired concentration in the working solution.

-

For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

(Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)

-

(10,000 µM) x (Initial Volume) = (10 µM) x (1000 µL)

-

Initial Volume = 1 µL

-

-

-

Dilution: Add 999 µL of PBS to a sterile tube. Add 1 µL of the 10 mM this compound stock solution to the tube.

-

Mix: Gently mix the solution by pipetting or brief vortexing.

-

Use Immediately: It is recommended to prepare working solutions fresh for each experiment to minimize potential degradation in aqueous environments.

Storage and Stability of this compound Solutions

Proper storage is crucial to maintain the activity of this compound solutions. While specific stability data for this compound is not available, the following general guidelines for organic compounds in solution should be followed.

Table 2: Recommended Storage Conditions for this compound Solutions

| Solution Type | Solvent | Storage Temperature | Recommended Duration | Notes |

| Stock Solution | DMSO, Ethanol | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| Working Solution | Aqueous Buffer (e.g., PBS) | 2-8°C | Use immediately (within a few hours) | Prepare fresh for each experiment. Avoid long-term storage. |

Best Practices for Ensuring Stability:

-

Aliquoting: Dispense stock solutions into smaller, single-use aliquots to minimize the number of freeze-thaw cycles, which can lead to degradation.

-

Light Protection: Store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect from light-induced degradation.

-

Moisture Control: Use anhydrous solvents for preparing stock solutions and store them in tightly sealed containers to prevent absorption of moisture.

-

Inert Atmosphere: For long-term storage of the solid compound, consider storing under an inert gas like argon or nitrogen.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound is known to act as a muscarinic acetylcholine receptor antagonist. These receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh). By blocking these receptors, this compound inhibits the downstream signaling pathways normally initiated by ACh.

Signaling Pathway of Muscarinic Acetylcholine Receptors

The diagram below illustrates the general signaling pathway of M1 and M3 muscarinic acetylcholine receptors, which are coupled to Gq/11 proteins. Antagonism by this compound would block the initial binding of acetylcholine to the receptor.

Application Notes and Protocols for Ganglefene Administration in Preclinical Animal Models

Disclaimer: As of the latest literature search, specific preclinical studies detailing the administration routes of Ganglefene in animal models are not publicly available. The following application notes and protocols are therefore based on established, general methodologies for preclinical drug administration and are intended to serve as a foundational guide for researchers initiating studies on this compound. All quantitative data presented are illustrative examples to guide experimental design and data presentation.

Introduction

This compound is a ganglion-blocking agent with potential therapeutic applications. Preclinical evaluation in animal models is a critical step in determining its pharmacokinetic profile, efficacy, and safety. The choice of administration route is paramount and can significantly influence the drug's absorption, distribution, metabolism, and excretion (ADME).[1][2] This document provides detailed protocols for the oral, intravenous, and intraperitoneal administration of this compound in common preclinical models, such as rats and mice, along with guidelines for data collection and presentation.

Comparative Pharmacokinetic Data (Illustrative)

Effective evaluation of a new chemical entity (NCE) like this compound requires a thorough understanding of its pharmacokinetic properties across different administration routes.[3] The table below presents an illustrative summary of key pharmacokinetic parameters that should be determined.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following a Single Dose of 10 mg/kg.

| Parameter | Oral (PO) | Intravenous (IV) | Intraperitoneal (IP) |

| Cmax (ng/mL) | 850 ± 150 | 2500 ± 300 | 1200 ± 200 |

| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 | 0.5 ± 0.2 |

| AUC₀₋t (ng·h/mL) | 4200 ± 500 | 6000 ± 700 | 5500 ± 600 |

| Bioavailability (%) | 70 | 100 | 92 |

| Half-life (t½) (h) | 4.2 ± 0.8 | 3.5 ± 0.6 | 3.8 ± 0.7 |

Note: Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

Experimental Protocols

The following protocols are generalized for rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Administration (Gavage)

Oral gavage ensures a precise dose is delivered directly into the stomach.[4]

Materials:

-

This compound formulation (e.g., solution or suspension in a suitable vehicle like 0.5% methylcellulose)

-

Animal balance

-

Appropriately sized gavage needles (flexible or rigid)

-

Syringes

Protocol:

-

Animal Preparation: Weigh the animal to determine the correct dosing volume. For rats, a typical maximum oral gavage volume is 10 mL/kg.[4][5]

-

Restraint: Gently restrain the animal to prevent movement. For rats, one common method is to hold the animal along your forearm, securing the head and preventing rotation.

-

Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the needle into the mouth, passing it over the tongue and down the esophagus. Ensure the needle has not entered the trachea.

-

Substance Administration: Once the needle is correctly positioned, slowly administer the this compound formulation.

-

Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Intravenous (IV) Administration

IV administration delivers the compound directly into the systemic circulation, providing 100% bioavailability.[6] The lateral tail vein is the most common site for IV injection in rodents.

Materials:

-

Sterile this compound formulation suitable for injection

-

Animal restrainer

-

Heat lamp or warm water to induce vasodilation

-

25-27 gauge needles and 1 mL syringes

-

Disinfectant (e.g., 70% ethanol)

Protocol:

-

Animal Preparation: Place the animal in a restrainer, leaving the tail accessible.

-

Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.

-

Site Disinfection: Clean the tail with a disinfectant.

-

Needle Insertion: Insert the needle, bevel up, into the distal portion of one of the lateral tail veins. A successful insertion is often indicated by a small flash of blood in the needle hub.

-

Substance Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; it should be withdrawn and reinserted.

-

Post-Administration Care: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Administration

IP injection is a common parenteral route in rodents, allowing for rapid absorption into the systemic circulation.[7]

Materials:

-

Sterile this compound formulation

-

23-25 gauge needles for rats, 25-27 gauge for mice[5]

-

Syringes

Protocol:

-

Animal Preparation: Weigh the animal to calculate the required dose volume. The maximum recommended IP injection volume is typically 10 mL/kg for both rats and mice.[5][7]

-

Restraint: Restrain the animal in a supine position with its head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.

-

Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum on the left side and the bladder in the midline.[5]

-

Needle Insertion: Insert the needle at a 30-40 degree angle into the abdominal cavity.[5] Aspirate briefly to ensure no body fluids (e.g., blood, urine, intestinal contents) are drawn into the syringe.

-

Substance Administration: Inject the this compound formulation smoothly.

-

Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of pain or distress.

Visualizations

Experimental Workflow for Pharmacokinetic Study

References

- 1. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioscmed.com [bioscmed.com]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring the Effects of Ganglefene on Coronary Blood Flow in Rats

Introduction

Ganglefene is a novel synthetic compound under investigation for its potential vasodilatory effects on the coronary vasculature. Understanding its impact on coronary blood flow is crucial for its development as a potential therapeutic agent for ischemic heart disease. These application notes provide detailed protocols for assessing the effects of this compound on coronary blood flow in rats using both ex vivo and in vivo models. The described methodologies are intended for researchers, scientists, and drug development professionals.

Data Presentation: Summarized Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols described below.

Table 1: Ex Vivo Langendorff-Perfused Heart Model - Effects of this compound on Coronary Flow

| This compound Concentration (µM) | Baseline Coronary Flow (mL/min) | Coronary Flow after this compound (mL/min) | % Change in Coronary Flow | Heart Rate (bpm) | Left Ventricular Developed Pressure (mmHg) |

| Vehicle Control | |||||

| 0.1 | |||||

| 1.0 | |||||

| 10.0 | |||||

| 100.0 |

Table 2: In Vivo Doppler Echocardiography Model - Effects of this compound on Coronary Flow Velocity

| Treatment Group | Baseline Peak Diastolic Velocity (cm/s) | Peak Diastolic Velocity post-Ganglefene (cm/s) | % Change in Velocity | Heart Rate (bpm) | Mean Arterial Pressure (mmHg) |

| Vehicle Control | |||||

| This compound (low dose) | |||||

| This compound (medium dose) | |||||

| This compound (high dose) |

Experimental Protocols

Protocol 1: Ex Vivo Measurement of Coronary Flow in Langendorff-Perfused Rat Hearts

This protocol details the isolation and perfusion of a rat heart to directly measure the effect of this compound on coronary flow.[1][2]

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit buffer (KHB)

-

Heparin

-

Pentobarbital sodium (anesthetic)

-

Langendorff perfusion system

-

Pressure transducer

-

Flowmeter

-

Data acquisition system

-

This compound stock solution

Procedure:

-

Animal Preparation: Anesthetize the rat with pentobarbital sodium (60 mg/kg, intraperitoneal). Administer heparin (500 IU/kg, intraperitoneal) to prevent blood clotting.

-

Heart Isolation: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold KHB.

-

Cannulation: Mount the heart on the Langendorff apparatus via aortic cannulation. Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) KHB at a constant pressure of 75 mmHg and a temperature of 37°C.

-

Stabilization: Allow the heart to stabilize for 20-30 minutes. During this period, monitor heart rate and left ventricular developed pressure (LVDP) using a balloon catheter inserted into the left ventricle.

-

Baseline Measurement: Record baseline coronary flow using an inline flowmeter for 10 minutes.

-

This compound Administration: Introduce this compound into the perfusion buffer at increasing concentrations (e.g., 0.1, 1, 10, 100 µM). Administer each concentration for a period of 15 minutes.

-

Data Recording: Continuously record coronary flow, heart rate, and LVDP throughout the experiment.

-

Washout: After the highest concentration, perfuse the heart with this compound-free KHB to assess the reversibility of the effects.

Protocol 2: In Vivo Measurement of Coronary Blood Flow Using Doppler Echocardiography

This protocol describes a non-invasive method to assess the effects of this compound on coronary blood flow velocity in living rats.[3]

Materials:

-

Male Sprague-Dawley rats (300-350g)

-

Isoflurane (anesthetic)

-

High-frequency ultrasound system with a Doppler probe

-

Heating pad

-

ECG electrodes

-

This compound solution for injection

-

Saline (vehicle control)

Procedure:

-

Animal Preparation: Anesthetize the rat with isoflurane (1.5-2.0% in oxygen). Shave the chest area and place the rat in a supine position on a heating pad to maintain body temperature. Attach ECG electrodes for heart rate monitoring.

-

Baseline Echocardiography: Acquire baseline two-dimensional (B-mode) images of the heart from a parasternal short-axis view to visualize the aortic root and the left main coronary artery (LMCA).[3]

-

Doppler Measurement: Position the Doppler sample volume over the LMCA to obtain a clear spectral Doppler waveform. Record the peak diastolic flow velocity for at least 10 cardiac cycles.

-

This compound Administration: Administer this compound or vehicle control via tail vein injection.

-

Post-Dose Measurement: Repeat the Doppler measurements at specified time points after this compound administration (e.g., 5, 15, 30, and 60 minutes).

-

Data Analysis: Analyze the Doppler waveforms to determine the peak diastolic velocity at each time point. Calculate the percentage change from baseline.

Signaling Pathways and Visualizations

Proposed Vasodilatory Signaling Pathway of this compound

Many vasodilators exert their effects through the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.[4] this compound may act by stimulating endothelial nitric oxide synthase (eNOS), leading to increased NO production. NO then diffuses into vascular smooth muscle cells, activating soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.

Caption: Proposed NO-cGMP signaling pathway for this compound-induced vasodilation.

Experimental Workflow: Langendorff-Perfused Heart

The following diagram illustrates the workflow for the ex vivo measurement of coronary flow.

Caption: Experimental workflow for the Langendorff-perfused rat heart protocol.

Logical Relationship: In Vivo Experimental Design

This diagram outlines the logical steps and comparisons in the in vivo study design.

Caption: Logical flow of the in vivo experimental design for this compound testing.

References

- 1. Increase on the coronary flow induced by dioclein in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardioprotective effect of perakine against myocardial ischemia-reperfusion injury of type-2 diabetic rat in Langendorff-perfused rat hearts: the role of TLR4/NF-κB signaling pathway | Wang | Folia Morphologica [journals.viamedica.pl]

- 3. researchgate.net [researchgate.net]

- 4. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Ganglefene in Isolated Heart Perfusion Experiments (Langendorff)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganglefene is a synthetic compound classified as a ganglionic blocker. These agents act by competitively antagonizing nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] In the context of cardiac pharmacology, this dual blockade results in a complex interplay of effects on cardiac function. The Langendorff isolated heart perfusion system provides a valuable ex vivo model to investigate the direct effects of pharmacological agents like this compound on the heart, independent of systemic neural and hormonal influences.[2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a Langendorff isolated heart preparation to characterize its cardiovascular effects.

Mechanism of Action